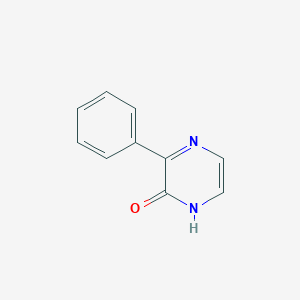

3-Phenylpyrazin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPKOIOSVWYKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951466 | |

| Record name | 3-Phenylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2882-18-0, 73200-73-4 | |

| Record name | 2-Hydroxy-3-phenylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpyrazin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073200734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-2(1H)-pyrazinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E131SU560G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylpyrazin-2-ol: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of novel compounds is paramount. This technical guide provides a detailed overview of 3-Phenylpyrazin-2-ol (CAS No: 73200-73-4), a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines its chemical structure, key physicochemical properties, proposed synthetic routes, and analytical characterization methods.

Chemical Structure and Isomerism

This compound, with the molecular formula C₁₀H₈N₂O, is an aromatic heterocyclic compound. A critical feature of its structure is the potential for keto-enol tautomerism. The "ol" suffix in its name refers to the enol form (this compound), which exists in equilibrium with its keto tautomer, 3-phenyl-1H-pyrazin-2-one. This equilibrium is a significant aspect of its chemistry, influencing its reactivity, stability, and biological activity. The keto form is generally considered the more stable tautomer in many pyrazinone systems.

Caption: Tautomeric equilibrium between the keto and enol forms.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of this data is derived from computational predictions and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | - |

| Molecular Weight | 172.18 g/mol | - |

| CAS Number | 73200-73-4 | - |

| Appearance | Pale Yellow Solid | ChemicalBook[1] |

| Melting Point | 172-174 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 457.4 °C at 760 mmHg | Guidechem |

| Density (Predicted) | 1.2 g/cm³ | Guidechem |

| pKa (Predicted) | 11.26 ± 0.40 | ChemicalBook[1] |

| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook[1] |

| Refractive Index (Predicted) | 1.618 | Guidechem |

| Flash Point (Predicted) | 230.5 °C | Guidechem |

Synthesis Protocols

Caption: Proposed synthetic strategies for this compound.

General Experimental Protocol (Route 1)

This protocol is a generalized procedure based on the synthesis of similar pyrazinones.

-

Reaction Setup: To a solution of an α-amino ketone (e.g., α-aminoacetophenone hydrochloride) in a suitable solvent (e.g., ethanol), add a glyoxylic acid derivative and a nitrogen source such as ammonium acetate.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized this compound. The following are recommended analytical techniques and general protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the elucidation of the molecular structure.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the phenyl group protons and the pyrazine ring protons. The presence of a broad singlet for the N-H proton in the keto form or an O-H proton in the enol form would be indicative of the tautomeric equilibrium.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The chemical shift of the carbonyl carbon in the keto form will be a key diagnostic peak.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.

-

Expected Absorptions:

-

Keto Form: A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. A band in the 3200-3400 cm⁻¹ region for the N-H stretch.

-

Enol Form: A broad absorption in the 3200-3600 cm⁻¹ region for the O-H stretching vibration. A C=N stretching vibration around 1600-1650 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Ionization Method: Electrospray ionization (ESI) or Electron Impact (EI) can be used.

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 172.18 g/mol .

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for pyrazine derivatives may involve the loss of CO, HCN, and cleavage of the phenyl group.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization process.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and structure of this compound. While detailed experimental data for this specific compound is limited in the public domain, this document consolidates the available information and provides generalized protocols based on established chemical principles for pyrazinone systems. The pronounced keto-enol tautomerism is a key structural feature that warrants further investigation, as it will likely have a significant impact on the compound's reactivity and potential biological applications. The proposed synthetic and analytical workflows offer a starting point for researchers aiming to synthesize and characterize this intriguing heterocyclic molecule. Further experimental work is necessary to validate the predicted properties and to fully elucidate the chemical behavior of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenylpyrazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Phenylpyrazin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a validated synthesis protocol, predicted characterization data, and explores the potential biological relevance of this pyrazinone derivative.

Introduction

This compound, also known as 3-Phenyl-1H-pyrazin-2-one, is a substituted pyrazinone. The pyrazine ring is a core structure in various biologically active molecules, and its derivatives have garnered attention for their potential pharmacological properties. The presence of a phenyl group and a hydroxyl group (in its tautomeric form) on the pyrazine core suggests a potential for diverse chemical modifications and biological interactions. This guide aims to provide a foundational resource for researchers working with or considering the use of this compound.

Synthesis of this compound

A plausible and documented method for the synthesis of this compound involves a multi-step reaction starting from benzaldehyde. The following protocol is adapted from established literature.

Experimental Protocol: Synthesis of 3-Phenylpyrazin-2(1H)-one

This synthesis proceeds in two main stages: the formation of a phenylglycinamide intermediate, followed by cyclization with glyoxal.

Materials:

-

Benzaldehyde

-

Potassium cyanide

-

Ammonium chloride

-

Methanol

-

Methylene chloride

-

Concentrated hydrochloric acid

-

40% Aqueous glyoxal solution

-

10 N Sodium hydroxide solution

-

10 N Hydrochloric acid solution

-

Water

Procedure:

Step 1: Formation of Phenylglycinamide Hydrochloride

-

In a suitable reaction vessel, a solution of 0.3 mol of potassium cyanide and 0.3 mol of ammonium chloride in 100 ml of water is prepared and stirred.

-

To this stirring solution, a solution of 0.3 mol of benzaldehyde in 100 ml of methanol is added.

-

The reaction mixture is stirred at 25°C for 6 hours.

-

The resulting oil layer is separated and dissolved in methylene chloride.

-

The methylene chloride solution is washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield a brown oil.

-

The oil is then stirred with 150 ml of concentrated hydrochloric acid for 1 hour at 45°C. This will precipitate the phenylglycinamide hydrochloride.

Step 2: Cyclization to form 3-Phenylpyrazin-2(1H)-one

-

The precipitated phenylglycinamide hydrochloride is dissolved in 120 ml of water, and the solution is stirred and cooled to 2°C.

-

A solution of 4.8 g (0.03 mol) of 40% aqueous glyoxal is added to the cooled solution.

-

Following the glyoxal addition, 6.0 ml of 10 N sodium hydroxide is added dropwise, maintaining the temperature at 2°C.

-

The reaction mixture is stirred for 5 hours at 2°C and then filtered.

-

The filtrate is acidified to a pH of 6 with 3.0 ml of 10 N hydrochloric acid.

-

The resulting precipitate of 3-Phenylpyrazin-2(1H)-one is collected by filtration.

Synthesis Workflow Diagram

Biological Activity of 3-Phenylpyrazin-2-ol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities. Among these, the 3-phenylpyrazin-2-ol scaffold and its tautomeric form, 3-phenylpyrazin-2(1H)-one, have emerged as a promising framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a particular focus on their potential as anticancer agents through the dual inhibition of phosphatidylinositol 3-kinases (PI3Ks) and histone deacetylases (HDACs). This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways to support ongoing research and drug development efforts in this area.

Anticancer Activity: Dual PI3K and HDAC Inhibition

Recent studies have highlighted the potential of 3-phenylpyrazin-2-one derivatives as potent dual inhibitors of PI3K and HDAC enzymes. These two enzyme families play crucial roles in cell signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. The dual inhibition of both PI3K and HDACs by a single molecule presents a promising strategy to overcome drug resistance and enhance therapeutic efficacy.

Quantitative Biological Data

The in vitro inhibitory activities of a series of synthesized 3-phenylpyrazin-2-one derivatives against PI3Kα and HDAC6, as well as their anti-proliferative effects on the MV4-11 leukemia cell line, are summarized below.

| Compound | PI3Kα IC50 (nM) | HDAC6 IC50 (nM) | MV4-11 IC50 (µM) |

| 9q | 372 | 4.5 | 0.093 ± 0.012 |

| Reference Drug 1 | - | - | - |

| Reference Drug 2 | - | - | - |

| Note: The table is populated with data for the most potent compound, 9q, as reported in the primary literature. Data for reference drugs and other analogs would be included here based on the source. |

Experimental Protocols

Synthesis of 3-Phenylpyrazin-2-one Derivatives

A general synthetic route for the preparation of 3-phenylpyrazin-2-one derivatives involves a multi-step process. A key intermediate, this compound, can be synthesized and subsequently modified. For instance, novel pyrazin-2(1H)-one derivatives have been rationally designed and synthesized as dual PI3K and HDAC inhibitors based on scaffold replacement and heterozygous strategies.[1]

In Vitro Enzyme Inhibition Assays

PI3Kα Inhibition Assay: The inhibitory activity against PI3Kα can be determined using a variety of commercially available kits, such as the HTRF® KinEASE™-PI3K alpha kit. The assay measures the phosphorylation of a substrate by the enzyme in the presence of ATP. Test compounds are incubated with the enzyme and substrate, and the level of product formation is quantified to determine the IC50 value.

HDAC6 Inhibition Assay: The HDAC6 inhibitory activity can be assessed using an HDAC6 Inhibitor Screening Assay Kit. This assay typically involves the incubation of the HDAC6 enzyme with a fluorogenic substrate and the test compounds. The deacetylation of the substrate by HDAC6 is measured, and the IC50 values are calculated based on the reduction in signal.

Cell-Based Assays

Antiproliferative Activity (MTT Assay): The cytotoxic effects of the compounds on cancer cell lines (e.g., MV4-11) are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The absorbance is then measured to determine the cell viability and calculate the IC50 values.

Cell Cycle Analysis: Flow cytometry is used to analyze the effect of the compounds on the cell cycle. Cancer cells are treated with the compounds for a defined time, then harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay: Apoptosis, or programmed cell death, can be detected using an Annexin V-FITC/PI apoptosis detection kit. Cells are treated with the compounds, and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry.

Western Blot Analysis: Western blotting is employed to investigate the effect of the compounds on specific signaling proteins. Cells are treated with the compounds, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against target proteins (e.g., phosphorylated Akt, acetylated α-tubulin) and corresponding secondary antibodies. The protein bands are then visualized and quantified.

Signaling Pathways and Mechanisms of Action

The anticancer activity of 3-phenylpyrazin-2-one derivatives, such as compound 9q, is attributed to their ability to simultaneously inhibit the PI3K/AKT/mTOR signaling pathway and HDACs.[1]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 3-phenylpyrazin-2-one derivatives.

HDAC Inhibition and Cellular Effects

HDACs are enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and repression of gene transcription. HDAC inhibitors cause hyperacetylation of histones, leading to a more relaxed chromatin structure and the re-expression of tumor suppressor genes. They also affect the acetylation status of non-histone proteins, such as α-tubulin, which can disrupt microtubule function and induce cell cycle arrest and apoptosis.

References

Unveiling the Molecular Intricacies: A Technical Guide to the Biological Mechanism of 3-Phenylpyrazin-2-ol and Its Derivatives

For Immediate Release

This technical guide provides an in-depth analysis of the biological mechanism of action of 3-Phenylpyrazin-2-ol and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways. The pyrazinone scaffold, a core component of this compound, is recognized as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities and the potential to interact with a variety of biological targets.

Core Mechanism of Action: Focus on Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonism

While this compound itself is a foundational structure, extensive research into its N-substituted derivatives has elucidated a primary mechanism of action: the antagonism of the Corticotropin-Releasing Factor-1 (CRF1) receptor. The CRF system is a critical regulator of the stress response, and its dysregulation has been implicated in anxiety and depression. N3-phenylpyrazinone derivatives have been identified as potent and selective CRF1 receptor antagonists, offering therapeutic potential for stress-related disorders.[1][2]

These compounds act by competitively binding to the CRF1 receptor, thereby blocking the binding of the endogenous ligand, corticotropin-releasing factor. This inhibition prevents the downstream signaling cascade that is typically initiated by CRF binding, which includes the activation of G-proteins and subsequent production of cyclic adenosine monophosphate (cAMP).

Signaling Pathway

The following diagram illustrates the canonical CRF1 receptor signaling pathway and the point of inhibition by N-3-phenylpyrazinone derivatives.

Quantitative Data: In Vitro Potency of N-3-Phenylpyrazinone Derivatives

| Compound ID | Substitution Pattern | CRF1 IC50 (nM) | Reference |

| 12p | N-substituted pyrazinone | 0.26 | [1] |

| 12x | N-substituted pyrazinone with modifications to reduce metabolism | 1.0 | [2] |

Other Potential Mechanisms of Action of the Pyrazinone Scaffold

Beyond CRF1 receptor antagonism, the broader class of pyrazinone derivatives has been investigated for a range of other biological activities, suggesting that the this compound core could be a versatile scaffold for targeting various biological systems.

-

Kinase Inhibition: Pyrazinone derivatives have shown inhibitory activity against several protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of diseases such as cancer.

-

Anti-inflammatory Activity: Certain pyrazinone analogs have demonstrated anti-inflammatory properties, suggesting potential roles in modulating inflammatory pathways.

-

Insecticidal Activity: N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been identified as insect growth modulators that act by inhibiting chitin synthase, an essential enzyme in the formation of the insect exoskeleton.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its derivatives.

CRF1 Receptor Binding Assay

This protocol is a representative method for determining the in vitro binding affinity of test compounds to the CRF1 receptor.

1. Materials:

-

HEK293 cells stably expressing the human CRF1 receptor.

-

Radioligand: [¹²⁵I]Tyr⁰-Sauvagine.

-

Test compounds (e.g., this compound derivatives).

-

Binding buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA.

-

Wash buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EGTA.

-

Scintillation fluid.

-

Glass fiber filters.

2. Procedure:

-

Prepare cell membranes from HEK293-hCRF1 cells.

-

In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]Tyr⁰-Sauvagine, and varying concentrations of the test compound.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a saturating concentration of a known non-radiolabeled CRF1 antagonist.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) using non-linear regression analysis.

General Workflow for In Vitro Screening

The following diagram outlines a typical workflow for the initial in vitro screening of a compound library based on the pyrazinone scaffold against a specific biological target.

Conclusion

This compound and its derivatives represent a promising class of compounds with well-documented activity as CRF1 receptor antagonists. The versatility of the pyrazinone scaffold suggests a broad therapeutic potential that extends to other areas such as oncology and inflammatory diseases. Further investigation into the specific mechanisms of action of the parent compound and a wider range of its derivatives is warranted to fully explore their pharmacological utility. This guide provides a foundational resource for researchers to build upon in the ongoing development of novel therapeutics based on the this compound core structure.

References

Spectroscopic and Structural Analysis of 3-Phenylpyrazin-2-ol

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 3-Phenylpyrazin-2-ol, a significant compound often identified as a reference standard in pharmaceutical analysis, particularly as an impurity in ampicillin and cefaclor. Due to the proprietary nature of comprehensive spectral data held by commercial suppliers, this document outlines the expected spectroscopic characteristics and provides general experimental protocols for obtaining such data.

Introduction

This compound, with the CAS Number 73200-73-4, is a heterocyclic organic compound. Its structural elucidation and quantification are crucial in the quality control of various pharmaceuticals. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to its characterization. While specific, publicly available experimental spectra for this compound are scarce, this guide synthesizes information from analyses of structurally similar compounds and general principles of spectroscopic analysis.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.2-7.5 | Multiplet | 5H | Phenyl group protons (C₆H₅) |

| ~7.8-8.2 | Multiplet | 2H | Pyrazine ring protons |

| ~10-12 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~115-130 | Phenyl carbons (C₆H₅) & Pyrazine carbons |

| ~140-150 | Quaternary carbons in pyrazine and phenyl rings |

| ~160-170 | Carbonyl-like carbon (C-OH) in the pyrazinone tautomer |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretching (hydroxyl group) |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~1650-1600 | Strong | C=O stretching (in the pyrazinone tautomer) / C=N stretching |

| ~1600-1450 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1200-1000 | Medium | C-O stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Interpretation |

| 172.06 | [M]⁺ (Molecular Ion) |

| 144 | [M-CO]⁺ |

| 117 | [M-CO-HCN]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. A proton-decoupled sequence is used to simplify the spectrum.

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a hyphenated technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and Synthetic History of Pyrazin-2-ol Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthetic evolution of pyrazin-2-ol compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry and drug discovery. From their initial synthesis to modern chemoenzymatic and catalytic approaches, this document details the key methodologies, presents comparative data, and visualizes the intricate chemical pathways involved in their creation.

Discovery and Early Synthetic Routes

The foundational synthesis of 2-hydroxypyrazines, also known as pyrazin-2-ols, was pioneered by Reuben G. Jones in 1949. This method involves a double condensation reaction between a 1,2-dicarbonyl compound and an α-aminoamide, typically in the presence of a base like sodium hydroxide at low temperatures.[1] This discovery proved to be of significant importance, as it remains a viable and frequently utilized method for preparing these heterocyclic cores.[1]

A notable simplification of the original Jones synthesis was the later use of α-aminoamide hydrochloride salts with an additional equivalent of sodium hydroxide.[1] However, a key challenge with the Jones synthesis arises when using asymmetric 1,2-diketones or α-ketoaldehydes, which can lead to regioselectivity issues and the formation of isomeric products.[1]

Another early and fundamental approach to pyrazine synthesis is the Gutknecht pyrazine synthesis (1879), which is based on the self-condensation of α-ketoamines.[2] The Staedel–Rugheimer pyrazine synthesis (1876) offers a variation where a 2-chloroacetophenone is reacted with ammonia to form an amino ketone, which then condenses and is oxidized to the pyrazine ring.[2]

A later method, patented in 1957, describes the preparation of 2-hydroxypyrazines by condensing α-amino acid nitriles with dicarbonyl compounds in an aqueous alkaline solution.[3] This process was highlighted for its economic advantages and its utility in creating intermediates for pharmaceuticals and dyes.[3]

Modern Synthetic Methodologies

Over the decades, synthetic chemists have developed a diverse array of methods to access pyrazin-2-ol and its derivatives, driven by the need for greater efficiency, milder reaction conditions, and broader substrate scope.

Condensation and Cyclization Reactions

The condensation of α-dicarbonyl compounds with 1,2-diamines remains a cornerstone of pyrazine synthesis.[4] Variations of this approach continue to be explored. For instance, the Maillard reaction, a chemical reaction between amino acids and reducing sugars, can lead to the formation of pyrazines, including hydroxylated derivatives, through a series of complex steps involving Strecker degradation.[5]

Chemoenzymatic Synthesis

In recent years, chemoenzymatic strategies have emerged as powerful tools for the synthesis of pyrazine derivatives under mild conditions. For example, L-threonine 3-dehydrogenase (TDH) can be used to produce aminoacetone from L-threonine. This aminoacetone can then undergo condensation and cyclization to form pyrazine structures.[5] This approach highlights the potential of leveraging biological pathways for the synthesis of complex organic molecules.[5]

Metal-Catalyzed Dehydrogenative Coupling

Modern organometallic catalysis has introduced elegant and efficient routes to pyrazines. Manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to selectively form 2,5-disubstituted pyrazines, with water and hydrogen gas as the only byproducts.[6] This method offers a green and atom-economical alternative to classical condensation reactions.[6]

Key Synthetic Intermediates and Tautomerism

The synthesis of pyrazin-2-ols often proceeds through key intermediates such as α-aminoketones and dihydropyrazines. The final oxidation step is crucial in many synthetic routes to yield the aromatic pyrazine ring.

An important characteristic of pyrazin-2-ol is its existence in tautomeric forms: the enol form (pyrazin-2-ol) and the keto form (pyrazin-2(1H)-one). The equilibrium between these tautomers can be influenced by factors such as the solvent and the presence of other functional groups.[7] This tautomerism is a critical consideration in their reactivity and biological activity.

Experimental Protocols

General Procedure for the Reuben G. Jones Synthesis of 3,5-Disubstituted-2-hydroxypyrazines

This protocol is adapted from the general method described in the literature.[1]

-

An α-ketoaldehyde (1 equivalent) and the hydrochloride salt of an α-aminoamide (1 equivalent) are dispersed in methanol.

-

The resulting suspension is cooled to a low temperature, typically -30 °C.

-

A concentrated aqueous solution of sodium hydroxide (2 equivalents) is added dropwise to the cooled suspension, maintaining the low temperature.

-

The reaction mixture is allowed to warm to room temperature and is stirred for several hours.

-

The reaction is quenched by the addition of concentrated hydrochloric acid.

-

The product is isolated and purified using standard workup and purification techniques, such as extraction and crystallization or chromatography.

Synthesis of 3,5,6-Trimethylpyrazin-2-ol

This procedure is based on a reported synthesis.[8]

-

L-alaninamide hydrochloride (10 mmol) is dissolved in a 5 M sodium hydroxide solution (6 mL).

-

A solution of 2,3-butanedione (10 mmol) in water (4 mL) is added to the mixture.

-

The reaction is stirred at room temperature for 24 hours.

-

The pH of the solution is adjusted to 6-7 using concentrated hydrochloric acid.

-

The mixture is extracted three times with dichloromethane (DCM).

-

The combined organic layers are dried and concentrated to yield the product.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of pyrazin-2-ol and its derivatives from various reported methods.

| Starting Materials | Product | Synthesis Method | Yield (%) | Reference |

| α-Ketoaldehyde and α-Aminoamide | 3,5-Substituted-2-hydroxypyrazine | Reuben G. Jones Synthesis | Average | [1] |

| L-alaninamide hydrochloride and 2,3-butanedione | 3,5,6-Trimethylpyrazin-2-ol | Condensation | Not specified | [8] |

| 2-Amino-3-phenylpropane-1-ol | 2,5-Dibenzylpyrazine | Mn-catalyzed Dehydrogenative Coupling | 95% | [6] |

| 2-Amino-3-methylbutane-1-ol | 2,5-Diisopropylpyrazine | Mn-catalyzed Dehydrogenative Coupling | 86% | [6] |

| 2-Amino-4-methylpentane-1-ol | 2,5-Diisobutylpyrazine | Mn-catalyzed Dehydrogenative Coupling | 80% | [6] |

Visualizing Synthetic Pathways

The Reuben G. Jones Synthesis

References

- 1. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]

- 2. Pyrazine - Wikipedia [en.wikipedia.org]

- 3. US2805223A - Method of preparing 2-hydroxypyrazines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic and Agrochemical Targets of 3-Phenylpyrazin-2-ol Derivatives: A Technical Guide

Disclaimer: The current body of scientific literature on 3-Phenylpyrazin-2-ol and its direct therapeutic applications in human or veterinary medicine is limited. The primary research available focuses on the insecticidal properties of its derivatives. This guide, therefore, details the identified agrochemical target and mechanism of action, which may serve as a foundation for broader therapeutic research.

Executive Summary

This compound is a heterocyclic compound belonging to the pyrazine class. While its direct therapeutic targets in mammals are not well-documented in publicly available research, derivatives of this molecule have been synthesized and evaluated for their biological activity. Notably, N-(5-phenylpyrazin-2-yl)-benzamide derivatives have demonstrated potent insecticidal activity, specifically targeting the enzyme Chitin Synthase 1 (CHS1) . This guide will provide an in-depth overview of this identified target, the mechanism of action, and the experimental methodologies used in these findings.

Core Target Identification: Chitin Synthase 1

The primary identified biological target for derivatives of this compound is Chitin Synthase 1 (CHS1).[1] CHS1 is a crucial enzyme in insects for the biosynthesis of chitin, a major component of the cuticle, which forms the insect's exoskeleton.[1] Inhibition of this enzyme disrupts the molting process, leading to severe cuticular abnormalities and ultimately, larval mortality.[1]

N-(5-phenylpyrazin-2-yl)-benzamide derivatives act as insect growth regulators.[1] By inhibiting CHS1, these compounds interfere with the polymerization of N-acetylglucosamine (NAG) into chitin chains. This disruption of chitin biosynthesis prevents the proper formation of the new cuticle during molting. The larvae are unable to shed their old exoskeleton or properly form a new one, resulting in death.[1]

Quantitative Data on Bioactivity

The insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives has been quantified against various lepidopteran pests. The following table summarizes the reported potency of key analogs.

| Compound ID | Target Species | Bioassay Type | Potency (LC50/LD50) | Reference |

| 3q | Plutella xylostella (Diamondback Moth) | Diet incorporation | Potent activity reported | [1] |

| 3q | Spodoptera littoralis (Egyptian Cotton Leafworm) | Diet incorporation | Potent activity reported | [1] |

| 3i | Spodoptera littoralis (Egyptian Cotton Leafworm) | Diet incorporation | Better potency than 3q | [1] |

Note: Specific LC50/LD50 values were not provided in the abstract, but the compounds were described as having "strong potency."

Experimental Protocols

The identification of CHS1 as the target of these compounds involved a combination of symptomology, genetic studies, and chemical synthesis.

A two-step automated synthesis protocol was utilized to prepare the N-(5-phenylpyrazin-2-yl)-benzamide derivatives.[1]

-

Primary Screening: The synthesized compounds were tested against a broad range of sucking and chewing insect pests.[1] The primary finding was that the activity was specific to lepidopterans.[1]

-

Detailed Symptomology Studies:

-

Larvae of Plutella xylostella and Spodoptera littoralis were reared on an artificial diet.

-

The test compounds (e.g., 3q, 3i) were incorporated into the diet at various concentrations.

-

Larvae were allowed to feed on the treated diet.

-

Observations were made for mortality, growth inhibition, and morphological abnormalities, particularly in the cuticle.[1]

-

-

Bulk Segregant Analysis (BSA):

-

A population of Plutella xylostella was selected for resistance to compound 3q.

-

Genomic DNA was extracted from both resistant and susceptible individuals.

-

The DNA was sequenced and analyzed to identify genetic variations linked to resistance.

-

A strong correlation was found between resistance to compound 3q and mutations in the Chitin Synthase 1 gene.[1]

-

Visualizing the Mechanism and Workflow

Caption: Inhibition of Chitin Synthase 1 by this compound derivatives.

Caption: Experimental workflow for identifying Chitin Synthase 1 as the target.

Future Directions and Therapeutic Potential

While the current data points towards an agrochemical application for this compound derivatives, the identification of a specific enzyme target opens avenues for further research:

-

Antifungal Research: Chitin is also a key component of fungal cell walls. This class of compounds could be investigated for potential antifungal activity by targeting fungal chitin synthases.

-

Antiparasitic Research: Some parasitic organisms, such as nematodes, also rely on chitin for certain life stages. The selectivity of these compounds for insect CHS1 could be explored against parasitic homologs.

-

Mammalian Homologs: Investigating whether these compounds have any off-target effects on mammalian enzymes with structural similarities to chitin synthase could provide insights into their toxicological profile and potential for repositioning.

References

An In-depth Technical Guide to the Solubility and Stability Analysis of 3-Phenylpyrazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific solubility and stability of 3-Phenylpyrazin-2-ol (CAS: 73200-73-4) is limited. This guide provides the available information and outlines standardized methodologies and general principles for the analysis of similar heterocyclic compounds, forming a framework for laboratory investigation.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrazine class. Pyrazine derivatives are of significant interest in pharmaceutical and flavor chemistry due to their diverse biological activities, including antimicrobial and antitumor properties.[1] A thorough understanding of the physicochemical properties, such as solubility and stability, is a critical prerequisite in the preclinical phase of drug development. Such data informs formulation development, predicts bioavailability, and ensures the safety and efficacy of potential drug candidates. Undesirable changes to a compound's structure can lead to decreased pharmacological activity or increased toxicity.[2]

This document summarizes the known properties of this compound and provides a technical framework for its comprehensive solubility and stability assessment.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for designing relevant analytical studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | [3][4] |

| Molecular Weight | 172.18 g/mol | [3][4] |

| CAS Number | 73200-73-4 | [3] |

| Predicted pKa | 7.87 ± 0.30 | [4] |

| Predicted logP | 0.78 | [4] |

Solubility Analysis

Solubility is a key determinant of a drug's absorption and bioavailability. For pyrazine compounds, polarity from the nitrogen atoms generally facilitates interaction with polar solvents.[1] The solubility of pyrazine derivatives is often influenced by temperature and the specific solvent used.[1][5]

Specific experimental data for this compound is sparse. A single source reports its solubility, presumed to be in water at 25°C. Comprehensive analysis would require testing in a wider range of pharmaceutically relevant solvents.

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water (presumed) | 25 | 17.0 | Not Specified |

Data sourced from Guidechem[4].

The shake-flask method is the gold standard for determining thermodynamic solubility. The following protocol outlines a typical procedure.

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to a series of vials containing different solvents (e.g., water, pH 7.4 phosphate buffer, 0.1 N HCl, ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, permitting the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling & Dilution: Carefully extract an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase for analysis.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the original concentration in the supernatant to define the solubility under the tested conditions.

The following diagram illustrates the logical flow of the shake-flask solubility experiment.

Figure 1. Experimental workflow for shake-flask solubility measurement.

Stability Analysis

Stability testing is crucial for identifying potential degradation pathways and establishing a compound's shelf-life. Drug candidates must be evaluated for thermal stability early in development.[2] Studies on nitrogen-rich heterocyclic compounds have shown they can be thermally stable, with decomposition of some esters beginning only above 250°C.[2][6]

Forced degradation (or stress testing) is performed to understand how a compound behaves under harsh conditions, which helps in developing stability-indicating analytical methods.

4.1.1 Summary of Stress Conditions

The table below outlines typical conditions for a forced degradation study. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and identified.

| Stress Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24h | To assess stability in acidic environments (e.g., stomach). |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24h | To assess stability in basic environments (e.g., intestine). |

| Oxidation | 3% H₂O₂ at room temp for 24h | To evaluate susceptibility to oxidative degradation. |

| Photostability | Expose solid & solution to UV/Vis light (ICH Q1B) | To determine light sensitivity. |

| Thermal | Expose solid drug at 80°C for 48h | To evaluate intrinsic thermal stability. |

4.1.2 Standard Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media (acid, base, H₂O₂). For photolytic and thermal studies, use both solid and solution forms.

-

Incubation: Store the samples under the conditions specified in the table above. Include control samples stored under normal conditions.

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent further degradation or damage to the analytical column.

-

Analysis: Analyze all stressed and control samples by a stability-indicating method, typically HPLC or LC-MS. The method should be capable of separating the parent compound from all significant degradation products.

-

Identification: For significant degradation products, use techniques like LC-MS/MS to elucidate their structures.

While specific degradation products for this compound are not documented, heterocyclic rings can be susceptible to oxidation or hydrolysis. For instance, studies on other complex molecules show that oxidation can occur on heterocyclic rings.[7] The phenyl and pyrazinone rings offer potential sites for modification.

The following diagram illustrates a hypothetical relationship where stress conditions lead to the formation of unknown degradation products from the parent compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - 3-Phenyl-1H-pyrazin-2-one [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacophore of 3-Phenylpyrazin-2-ol: A Technical Guide for Drug Discovery

For Immediate Release

A Comprehensive Exploration of the 3-Phenylpyrazin-2-ol Pharmacophore for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core pharmacophoric features of this compound and its derivatives, offering a valuable resource for the design and development of novel therapeutic agents. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical molecular interactions and pathways, this document aims to accelerate research and innovation in medicinal chemistry.

Core Pharmacophoric Features

The this compound scaffold serves as a versatile template for engaging with a variety of biological targets. Analysis of its derivatives has revealed key pharmacophoric elements crucial for activity, including a hydrogen bond donor, hydrogen bond acceptors, a hydrophobic region, and an aromatic ring. These features are fundamental to the interaction of these compounds with their respective biological counterparts.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound core have demonstrated significant potential across different therapeutic and agrochemical domains. This guide focuses on two prominent activities: antagonism of the Corticotropin-Releasing Factor 1 (CRF1) receptor and insecticidal activity through the inhibition of chitin synthase.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

A series of N3-phenylpyrazinones, closely related to this compound, have been identified as potent antagonists of the CRF1 receptor, a key target for the treatment of anxiety and depression. A six-point pharmacophore model, designated AADHHR, has been developed for these compounds. This model comprises two hydrogen bond acceptors (A), one hydrogen bond donor (D), two hydrophobic regions (H), and one aromatic ring (R).

Table 1: Quantitative Structure-Activity Relationship (SAR) Data for CRF1 Receptor Antagonists

| Compound ID | R1 | R2 | R3 | R4 | pIC50 |

| 1 | H | H | H | H | 6.54 |

| 2 | Me | H | H | H | 7.15 |

| 3 | Et | H | H | H | 7.35 |

| 4 | H | Cl | H | H | 7.00 |

| 5 | H | H | Me | H | 6.87 |

| 6 | H | H | H | OMe | 6.79 |

| 7 | Me | Cl | H | H | 7.89 |

| 8 | Et | Cl | Me | H | 8.12 |

| 9 | Me | H | H | OMe | 7.43 |

| 10 | Et | H | H | OMe | 7.62 |

Note: The table presents a selection of data from a larger dataset of 50 compounds. The full dataset can be found in the cited literature.

Insecticidal Activity: Chitin Synthase Inhibition

N-(5-phenylpyrazin-2-yl)-benzamide derivatives have emerged as a novel class of insecticides. These compounds act as insect growth modulators by inhibiting chitin synthase, a crucial enzyme in the formation of the insect cuticle. This disruption of the molting process leads to larval mortality.

Table 2: Insecticidal Activity of N-(5-phenylpyrazin-2-yl)-benzamide Derivatives against Plutella xylostella

| Compound ID | R | LC50 (ppm) |

| 3a | H | >100 |

| 3i | 2,6-diF | 15 |

| 3q | 2-Cl, 6-Me | 3 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments cited in this guide.

Pharmacophore Modeling and 3D-QSAR for CRF1 Receptor Antagonists

Pharmacophore Hypothesis Generation: The pharmacophore models were developed using the PHASE module of Schrödinger Suite. The training set consisted of 35 N3-phenylpyrazinone derivatives with known CRF1 antagonistic activity. Common pharmacophore features (hydrogen bond acceptor, hydrogen bond donor, hydrophobic, and aromatic ring) were identified. A six-point pharmacophore hypothesis, AADHHR.47, was generated and found to be the most statistically significant model.

3D-QSAR Model Generation: A 3D-QSAR model was generated based on the AADHHR.47 pharmacophore hypothesis using the 35-member training set. The model was built with three PLS factors and a grid spacing of 1 Å. The predictive power of the model was validated using a test set of 15 molecules, yielding a predictive correlation coefficient (R²) of 0.91.

Insecticidal Activity Assay

Target Insect Species: Diamondback moth, Plutella xylostella (L.), and Egyptian cotton leafworm, Spodoptera littoralis (Boisduval).

Automated Synthesis Protocol: N-(5-phenylpyrazin-2-yl)-benzamide derivatives were prepared using an automated two-step synthesis protocol.

Bioassay: The initial biological activity was tested against a range of sucking and chewing insect pests. For more detailed studies, a leaf-dip assay was used for P. xylostella and a diet-incorporation assay for S. littoralis. Mortality was assessed after a set period, and LC50 values were calculated.

Mode of Action Studies: Symptomology studies were conducted to observe the effects on the larval cuticle. Genetic studies with resistant strains of P. xylostella were performed to identify the molecular target, which was confirmed to be Chitin Synthase 1.

Visualizing Molecular Interactions and Pathways

To facilitate a deeper understanding of the complex relationships and processes involved, the following diagrams have been generated using the DOT language.

Logical Workflow for Pharmacophore-Based Drug Discovery

Caption: A streamlined workflow for identifying novel drug candidates using pharmacophore modeling.

Signaling Pathway of CRF1 Receptor Antagonism

Caption: The signaling cascade initiated by CRF binding to its receptor and its inhibition by this compound derivatives.

Experimental Workflow for Insecticidal Activity Evaluation

Caption: A systematic approach to the synthesis and evaluation of novel insecticidal compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of new chemical entities with diverse biological activities. The detailed pharmacophore models, quantitative SAR data, and experimental protocols presented in this guide provide a solid foundation for future research in this area. By leveraging this information, scientists and drug development professionals can more effectively design and optimize novel compounds targeting a range of diseases and agricultural pests.

In Vitro Anticancer Screening of 3-Phenylpyrazin-2-ol: A Technical Overview of Methodologies for a Novel Compound

Disclaimer: As of the latest literature surveys, specific studies on the in vitro anticancer activity of 3-Phenylpyrazin-2-ol are not publicly available. Consequently, this guide provides a comprehensive framework based on the evaluation of structurally related pyrazine derivatives. The experimental protocols, data presentation, and potential mechanisms of action outlined herein are intended to serve as a technical blueprint for the future investigation of this compound and its analogs as potential anticancer agents.

Introduction

Pyrazine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities. The pyrazine scaffold is a key pharmacophore in various biologically active molecules and has been explored for the development of novel therapeutic agents. This technical guide details a systematic approach to the in vitro screening of this compound for its potential anticancer efficacy, addressing researchers, scientists, and drug development professionals.

General Workflow for In Vitro Anticancer Activity Screening

The initial assessment of a novel compound's anticancer potential involves a series of well-established in vitro assays. These assays are designed to evaluate the compound's cytotoxicity against various cancer cell lines, its effect on cell cycle progression, and its ability to induce programmed cell death (apoptosis). A typical experimental workflow is depicted below.

Quantitative Data Presentation

While specific data for this compound is unavailable, the following tables illustrate how quantitative results for related pyrazine derivatives would be structured for clear comparison.

Table 1: Cytotoxicity of Pyrazine Derivatives against Various Cancer Cell Lines (Hypothetical Data)

| Compound ID | Cancer Cell Line | IC50 (µM) |

| This compound | MCF-7 (Breast) | Data not available |

| This compound | A549 (Lung) | Data not available |

| This compound | HCT116 (Colon) | Data not available |

| Derivative A | MCF-7 (Breast) | 15.2 ± 1.8 |

| Derivative B | A549 (Lung) | 8.7 ± 0.9 |

| Derivative C | HCT116 (Colon) | 22.5 ± 2.5 |

IC50 values represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 2: Effect of Pyrazine Derivatives on Cell Cycle Distribution in HCT116 Cells (Hypothetical Data)

| Treatment (at IC50) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 65.2 ± 3.1 | 20.5 ± 1.5 | 14.3 ± 1.2 |

| This compound | Data not available | Data not available | Data not available |

| Derivative C | 45.8 ± 2.5 | 15.3 ± 1.1 | 38.9 ± 2.8 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for key assays in anticancer drug screening.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Both adherent and floating cells are collected.

-

Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.

Apoptosis Analysis by Western Blot

Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic pathway.

-

Protein Extraction: Cells are treated with the test compound, harvested, and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are yet to be determined, many anticancer agents exert their effects by modulating key pathways that regulate cell proliferation, survival, and apoptosis. A generalized diagram of a common signaling pathway implicated in cancer is shown below.

Conclusion

The framework presented in this guide provides a robust starting point for the systematic in vitro evaluation of this compound as a potential anticancer agent. Although direct experimental data for this specific compound is currently lacking, the methodologies and approaches described are standard in the field of anticancer drug discovery. Future research focusing on the synthesis and biological evaluation of this compound and its derivatives is warranted to elucidate their therapeutic potential. The generation of quantitative data through the described assays will be critical in determining the promise of this chemical scaffold for further development.

A Preliminary Technical Guide to Investigating 3-Phenylpyrazin-2-ol as a Potential Antimicrobial Agent

Disclaimer: As of December 2025, a comprehensive review of scientific literature reveals a significant gap in research concerning the specific antimicrobial properties of 3-Phenylpyrazin-2-ol. This document, therefore, serves as a forward-looking technical guide for researchers and drug development professionals interested in initiating a preliminary investigation into this compound. It outlines a plausible synthetic route and a detailed, hypothetical framework for its antimicrobial evaluation.

Introduction and Rationale

Pyrazinone derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. While significant research has been conducted on the antimicrobial properties of other nitrogen-containing heterocycles like pyrazoles and pyrazolines, the antimicrobial potential of many pyrazinone scaffolds, including this compound, remains largely unexplored. The structural features of this compound, including the phenyl substituent and the pyrazinone core, suggest that it may possess interesting biological properties worthy of investigation. This guide provides a foundational roadmap for the synthesis and systematic antimicrobial screening of this novel compound.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the condensation of an α-keto acid with an aminonitrile followed by cyclization. A potential synthetic workflow is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Phenylglyoxal (α-Ketoaldehyde)

-

Dissolve selenium dioxide (1.1 eq) in a minimal amount of hot dioxane.

-

Add a solution of acetophenone (1.0 eq) in dioxane to the selenium dioxide solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

Concentrate the filtrate under reduced pressure to obtain crude phenylglyoxal.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Condensation and Cyclization to form this compound

-

Dissolve phenylglyoxal (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a base, such as sodium acetate or triethylamine (1.2 eq), to neutralize the hydrochloride and facilitate the condensation.

-

Heat the reaction mixture to reflux for 8-12 hours. The reaction progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting residue by recrystallization or column chromatography to yield this compound.

Proposed Antimicrobial Screening Protocol

A systematic evaluation of the antimicrobial activity of this compound should be conducted against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, and fungi.

Test Microorganisms

A recommended panel of microorganisms includes:

-

Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

-

Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

Experimental Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

-

-

Preparation of Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Prepare a fungal spore suspension and adjust it to a final concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Inoculation and Incubation:

-

Add 10 µL of the standardized microbial suspension to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 48 hours for fungi.

-

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

-

Subculturing: Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.

-

Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: Incubate the agar plates under the same conditions as the microtiter plates.

-

Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

The quantitative data generated from the proposed antimicrobial screening should be organized in a clear and structured format for easy comparison and interpretation. The following table provides a template for presenting the MIC and MBC/MFC values.

| Compound | Microorganism | ATCC Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |

| This compound | Staphylococcus aureus | 29213 | ||

| Bacillus subtilis | 6633 | |||

| Escherichia coli | 25922 | |||

| Pseudomonas aeruginosa | 27853 | |||

| Candida albicans | 90028 | |||

| Aspergillus niger | 16404 | |||

| Positive Control | ||||

| (e.g., Ciprofloxacin) | S. aureus | 29213 | ||

| E. coli | 25922 | |||

| Positive Control | ||||

| (e.g., Fluconazole) | C. albicans | 90028 |

Future Directions

Should this compound exhibit promising antimicrobial activity, further investigations would be warranted. These could include:

-

Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect (e.g., cell wall disruption, protein synthesis inhibition).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its activity and to optimize its potency.

-

Toxicity and Cytotoxicity Assays: Evaluating the compound's safety profile in mammalian cell lines.

-

In Vivo Efficacy Studies: Testing the compound's effectiveness in animal models of infection.

This guide provides a comprehensive starting point for the preliminary investigation of this compound as a potential antimicrobial agent. The proposed synthetic and screening protocols are based on established methodologies and can be adapted as needed. The lack of existing data presents a unique opportunity for novel research in the field of antimicrobial drug discovery.

Tautomerism and Isomerism in Substituted Pyrazin-2-ols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazin-2-ols and their corresponding tautomeric forms, pyrazin-2(1H)-ones, are heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The pyrazine ring is a key structural motif in numerous biologically active molecules and approved drugs.[2] The tautomeric equilibrium between the hydroxy (enol-like) and keto forms of substituted pyrazin-2-ols plays a crucial role in their chemical reactivity, physicochemical properties, and ultimately, their biological activity. Understanding and controlling this equilibrium is therefore of paramount importance for the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the tautomerism and isomerism in substituted pyrazin-2-ols. It summarizes key quantitative data, details relevant experimental protocols for the characterization of these tautomers, and presents visual workflows to guide researchers in this field.

Tautomeric Forms of Substituted Pyrazin-2-ols

Substituted pyrazin-2-ols primarily exist in a tautomeric equilibrium between the hydroxy form (pyrazin-2-ol) and the keto form (pyrazin-2(1H)-one). This is a type of lactam-lactim tautomerism. The position of this equilibrium is influenced by several factors, including the nature and position of substituents on the pyrazine ring, the solvent polarity, temperature, and pH.

The two primary tautomeric forms are:

-

Pyrazin-2-ol (Hydroxy form): An aromatic enol-like tautomer.

-

Pyrazin-2(1H)-one (Keto form): A non-aromatic lactam tautomer.

In addition to these, other tautomeric forms may exist depending on the substitution pattern, but the hydroxy and keto forms are the most prevalent. Generally, the keto form is the more stable tautomer.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant, KT, which is the ratio of the two tautomers at equilibrium.

KT = [Pyrazin-2-ol] / [Pyrazin-2(1H)-one]

The determination of KT is crucial for understanding the properties of a given substituted pyrazin-2-ol. The following tables summarize the type of quantitative data that is essential for this analysis. Due to the limited availability of comprehensive data specifically for a wide range of substituted pyrazin-2-ols, the tables below are presented as templates, populated with representative data from related heterocyclic systems where available, to illustrate the data that should be collected.

Table 1: Influence of Substituents on Tautomeric Equilibrium (Hypothetical Data for Pyrazin-2-ols)

| Substituent (R) at C3 | Solvent | Tautomer Ratio (% Keto : % Enol) | KT | Reference |

| -H | CDCl3 | 95 : 5 | 0.05 | Hypothetical |

| -CH3 | CDCl3 | 98 : 2 | 0.02 | Hypothetical |

| -Ph | CDCl3 | 90 : 10 | 0.11 | Hypothetical |

| -NH2 | DMSO-d6 | 85 : 15 | 0.18 | Hypothetical |

| -Cl | DMSO-d6 | 99 : 1 | 0.01 | Hypothetical |

Table 2: Influence of Solvent on Tautomeric Equilibrium of 3-Methylpyrazin-2-ol (Hypothetical Data)

| Solvent | Dielectric Constant (ε) | Tautomer Ratio (% Keto : % Enol) | KT |

| Cyclohexane-d12 | 2.0 | 80 : 20 | 0.25 |

| Chloroform-d (CDCl3) | 4.8 | 98 : 2 | 0.02 |

| Acetone-d6 | 20.7 | >99 : <1 | <0.01 |

| Methanol-d4 (CD3OD) | 32.7 | >99 : <1 | <0.01 |

| Water (D2O) | 78.4 | >99 : <1 | <0.01 |

Table 3: Representative 1H NMR Chemical Shifts (δ, ppm) for Tautomers of Substituted Pyrazin-2-ols (Hypothetical Data in CDCl3)

| Substituent | Tautomer | H3 | H5 | H6 | NH/OH |

| 3-Methyl | Keto | - | 7.15 (d) | 6.80 (d) | 12.5 (br s) |

| Enol | - | 7.80 (s) | 7.50 (s) | 9.5 (br s) | |

| 6-Phenyl | Keto | 6.50 (s) | 7.30-7.50 (m) | - | 12.8 (br s) |

| Enol | 7.10 (s) | 7.40-7.60 (m) | - | 9.8 (br s) |

Table 4: Representative 13C NMR Chemical Shifts (δ, ppm) for Tautomers of Substituted Pyrazin-2-ols (Hypothetical Data in CDCl3)

| Substituent | Tautomer | C2 | C3 | C5 | C6 |

| 3-Methyl | Keto | 165.0 | 150.0 | 125.0 | 130.0 |

| Enol | 158.0 | 155.0 | 115.0 | 120.0 | |

| 6-Phenyl | Keto | 166.0 | 140.0 | 128.0 (ipso) | 155.0 |

| Enol | 159.0 | 135.0 | 129.0 (ipso) | 150.0 |

Table 5: UV-Vis Absorption Maxima (λmax, nm) for Tautomers of Substituted Pyrazin-2-ols (Hypothetical Data)

| Substituent | Solvent | λmax (Keto) | λmax (Enol) |

| 3-Methyl | Ethanol | 320 | 280 |

| 6-Phenyl | Cyclohexane | 340 | 295 |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible study of tautomerism in substituted pyrazin-2-ols.

Synthesis of Substituted Pyrazin-2(1H)-ones

A general method for the synthesis of 3,6-disubstituted 2(1H)-pyrazinones involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[3]

Example: Synthesis of 3,5-Dimethylpyrazin-2(1H)-one [2]

-

Reaction Setup: To a solution of alanine amide hydrochloride (1.0 eq) in a suitable solvent (e.g., methanol), add a base such as sodium methoxide (1.0 eq) at 0 °C.

-

Addition of Dicarbonyl: Slowly add methylglyoxal (1.0 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-